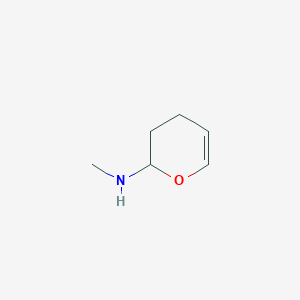

N-methyl-3,4-dihydro-2H-pyran-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-methyl-3,4-dihydro-2H-pyran-2-amine |

InChI |

InChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3 |

InChI Key |

UXHCQWWDDNVDBR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC=CO1 |

Origin of Product |

United States |

An Overview of Dihydropyran Heterocycles in Organic Synthesis

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and one carbon-carbon double bond in the ring. wikipedia.org The position of this double bond gives rise to different isomers, with 3,4-dihydro-2H-pyran being a common and extensively studied example. These structures are not merely chemical curiosities; they are pivotal components in the landscape of modern organic synthesis.

One of the most powerful and widely used methods for constructing the dihydropyran ring is the hetero-Diels-Alder reaction, a variant of the Nobel Prize-winning Diels-Alder reaction first described by Otto Diels and Kurt Alder in 1928. wikipedia.org In the hetero-Diels-Alder reaction, a conjugated diene reacts with a dienophile containing a heteroatom, such as a carbonyl group (oxo-Diels-Alder) or an imine (aza-Diels-Alder), to form the corresponding heterocycle. wikipedia.orgorganic-chemistry.org This method provides a reliable way to form six-membered rings with good control over stereochemistry. wikipedia.org Other synthetic routes include olefin metathesis and various cyclization reactions. organic-chemistry.org

In synthetic applications, 3,4-dihydro-2H-pyran is widely recognized as the precursor to the tetrahydropyranyl (THP) ether, a common protecting group for alcohols. wikipedia.orgcommonorganicchemistry.com The reaction of an alcohol with dihydropyran under acidic conditions forms a THP ether, which effectively masks the hydroxyl group from a wide variety of reaction conditions. This protective group can be readily removed later by acidic hydrolysis. wikipedia.org

Furthermore, the dihydropyran scaffold is a core structural motif in numerous natural products and biologically active molecules, underscoring its importance in medicinal chemistry. mdpi.comnih.gov Notable examples include Vitamin E and the antiviral drug Zanamivir, both of which contain a pyran-derived ring in their structures. frontiersin.org The inherent biological relevance of this scaffold has spurred extensive research into the synthesis of diverse dihydropyran derivatives. rsc.org

The Role of Amino Substituted Dihydropyrans As Key Intermediates and Scaffolds

The introduction of an amino group to the dihydropyran ring transforms the scaffold into a highly versatile and valuable synthetic intermediate. Amino-substituted dihydropyrans serve as crucial building blocks for more complex, nitrogen-containing molecules, many of which have significant biological and pharmaceutical relevance.

The presence of the amine functionality opens up a vast array of possible chemical transformations, allowing for the extension of the molecular framework and the introduction of diverse functional groups. These compounds are particularly prominent in medicinal chemistry. For example, the related saturated structures, aryl amino-tetrahydropyrans, have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are an effective therapy for the treatment of type 2 diabetes. nih.gov Similarly, substituted 3-amino-3,4-dihydro-2H-1-benzopyrans (also known as 3-aminochromans) have been synthesized and evaluated as high-affinity ligands for serotonin (B10506) receptors. nih.gov

The utility of these compounds as synthetic intermediates is further highlighted by their use in novel rearrangement reactions. For instance, 2-alkoxy dihydropyrans can undergo an aminative rearrangement to produce substituted proline derivatives, demonstrating a pathway from a six-membered oxygen heterocycle to a five-membered nitrogen heterocycle. imperial.ac.uk Multi-component reactions offer an efficient route to highly functionalized amino-dihydropyrans, such as 2-amino-3-cyano-4-aryl-4H-pyrans, which are considered promising candidates in the development of new drugs due to their wide range of biological activities, including anticancer and antimicrobial properties. rsc.org

Specific Context of N Methyl 3,4 Dihydro 2h Pyran 2 Amine: Structural Features and Research Relevance

N-methyl-3,4-dihydro-2H-pyran-2-amine is a specific derivative within the broader class of amino-dihydropyrans. Its structure features a 3,4-dihydro-2H-pyran ring with an N-methylamino (a secondary amine) group attached at the 2-position, which is adjacent to the ring's oxygen atom. This placement makes it a cyclic hemiaminal ether derivative.

Table 1: Chemical Properties of this compound Note: Data is based on the closely related primary amine, 3,4-dihydro-2H-pyran-2-methylamine, as specific experimental data for the N-methyl derivative is not widely published. The N-methyl derivative has a slightly higher molecular weight.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO | nist.gov |

| Molecular Weight | 113.16 g/mol | nist.govnih.gov |

| Key Functional Groups | Secondary Amine, Dihydropyran Ring (Cyclic Enol Ether) | General Chemical Knowledge |

| IUPAC Standard InChIKey (for primary amine) | UXHCQWWDDNVDBR-UHFFFAOYSA-N | nist.gov |

The research relevance of this compound lies in its potential as a versatile building block. The secondary amine is a nucleophilic center that can readily participate in reactions such as acylation and alkylation, allowing for the attachment of various side chains. The dihydropyran ring itself is subject to a range of chemical transformations, including electrophilic additions across the double bond and ring-opening reactions. The N-methyl group, compared to a primary amine, can influence the compound's reactivity, stability, and physical properties. This compound is a valuable intermediate for constructing more complex, polycyclic heterocyclic systems, including those with potential applications in medicinal chemistry and materials science.

Historical Development of Research on Dihydropyran Based Amines

Direct Synthetic Routes to 3,4-Dihydro-2H-pyran-2-amine Scaffolds

The construction of the core 3,4-dihydro-2H-pyran-2-amine structure can be approached by first forming the dihydropyran ring, followed by the introduction of the amine functionality at the C2 position.

Cycloaddition Reactions Forming Dihydropyran Rings (e.g., [4+2] Annulations)

Cycloaddition reactions, particularly hetero-Diels-Alder reactions ([4+2] annulations), are powerful methods for constructing the dihydropyran ring system, often with high control over stereochemistry. researchgate.net These reactions typically involve the coupling of an electron-rich dienophile with an electron-poor oxadiene or vice-versa.

Organocatalysis has emerged as a robust strategy for the synthesis of dihydropyran rings, with N-Heterocyclic Carbenes (NHCs) being particularly prominent catalysts. researchgate.netrsc.org NHCs can activate α,β-unsaturated aldehydes to form key intermediates like homoenolates or α,β-unsaturated acylazoliums, which then participate in cycloaddition cascades. nih.govnih.govmdpi.com

In a typical NHC-catalyzed process, an α,β-unsaturated aldehyde reacts with a 1,3-dicarbonyl compound or a similar pronucleophile. researchgate.net The NHC catalyst first adds to the aldehyde to form a Breslow intermediate, which can then be converted into a reactive azolium enolate or homoenolate. This intermediate then acts as the dienophile or diene component in a [4+2] or [3+3] annulation to furnish the dihydropyranone skeleton. researchgate.netrsc.org The reaction can be rendered enantioselective by using chiral NHC catalysts, derived from chiral triazolium salts, for instance. nih.gov These methods have been successful in producing a wide array of substituted dihydropyran-2-ones with high yields and excellent stereoselectivities. wikipedia.org

Table 1: Examples of Organocatalytic Approaches to Dihydropyran Scaffolds

| Catalyst Type | Reactants | Annulation Type | Key Features |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl Compound | [4+2] | Aerobic method, high yield and enantiomeric excess. researchgate.net |

| N-Heterocyclic Carbene (NHC) | Enal + Enone | Azolium-enolate cascade | Highly stereoselective, produces tetra-substituted rings. researchgate.net |

| Cinchona Squaramide | Propiolate + α-Hydroxymethyl Nitroalkene | Tandem Sequence | Claisen rearrangement/oxa-Michael addition; excellent stereoselectivities. nih.gov |

| Diphenylprolinol Silyl Ether | Alkynal + Aldehyde | Domino Reaction | Hydration/aldol/oxa-Diels-Alder cascade. researchgate.net |

Transition metals provide a powerful alternative to organocatalysts for mediating cycloaddition reactions. researchgate.net Metal catalysts can activate substrates in unique ways, enabling cycloadditions that are difficult to achieve under thermal conditions. Nickel-catalyzed intramolecular [4+2] cycloadditions, for example, can proceed under mild conditions even with unactivated dienes and alkynes, where the corresponding thermal Diels-Alder reaction might fail. figshare.com

Rhodium and cobalt complexes have also been employed as efficient catalysts in various cycloaddition reactions to generate carbo- and heterocyclic systems. libretexts.org For instance, Rh(I) catalysts can mediate hetero-[5+2] cycloadditions to form dihydroazepines, and similar principles can be applied to the synthesis of oxygen-containing rings. rsc.org These metal-catalyzed processes often proceed through distinct multistep mechanisms involving intermediates like metallacycles, which contrasts with the concerted mechanism of the thermal Diels-Alder reaction. figshare.com This mechanistic divergence allows for different reactivity patterns and stereochemical outcomes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules like dihydropyrans. masterorganicchemistry.com These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. researchgate.net

A notable example is the four-component reaction of an arylamine, an acetylenedicarboxylate, an aromatic aldehyde, and a cyclic 1,3-diketone. researchgate.netmasterorganicchemistry.com This assembly can be tailored to produce structurally diverse 3,4-dihydro-2H-pyran derivatives in good yields. The reaction is believed to proceed via the in-situ formation of an enamino ester from the amine and acetylenedicarboxylate, which then undergoes a Michael addition to an arylidine dicarbonyl compound, followed by cyclization. researchgate.net Organocatalysts, such as L-proline, have also been successfully used to catalyze three-component reactions between 3,4-dihydro-2H-pyran, aldehydes, and urea/thiourea to diastereoselectively produce fused pyranopyrimidinones. organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Dihydropyran Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Four | Arylamine, Acetylenedicarboxylate, Aromatic Aldehyde, Cyclic 1,3-Diketone | EtOH, r.t. to 60 °C | Polysubstituted 3,4-dihydro-2H-pyrans. researchgate.netmasterorganicchemistry.com |

| Three | 3,4-Dihydro-(2H)-pyran, Aromatic Aldehyde, Urea/Thiourea | L-proline/TFA | Hexahydropyrano pyrimidinones (B12756618) (thiones). organic-chemistry.org |

| Three | Malononitrile, Aromatic Aldehyde, β-Ketoester | Various sustainable catalysts | 2-Amino-4H-pyran derivatives. |

Reductive Amination and Related Approaches for Amine Introduction at C2

Once the dihydropyran ring is formed, typically as a dihydropyran-2-one or a related species, the next critical step is the introduction of the amine group at the C2 position. Reductive amination is a premier method for this transformation. researchgate.net The process generally involves the reaction of a carbonyl group with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.

In the context of synthesizing 3,4-dihydro-2H-pyran-2-amine, the precursor would be a cyclic hemiacetal (a lactol), which exists in equilibrium with its corresponding open-chain hydroxy aldehyde. This lactol is typically generated by the reduction of a dihydropyran-2-one precursor. The lactol can then react directly with an amine source, such as ammonia (B1221849) or, for the target compound, methylamine (B109427), in the presence of a suitable reducing agent. researchgate.netnih.gov

Recent studies have demonstrated the feasibility of this approach on related saturated systems. The reductive amination of 2-hydroxytetrahydropyran (B1345630) (2-HTHP) has been successfully achieved using heterogeneous catalysts like nano-Ni-Al₂O₃. researchgate.netnih.gov These reactions proceed under mild conditions (e.g., 60 °C and 2 MPa H₂) to yield the corresponding amine. nih.gov The cooperative action of Lewis acid sites on the catalyst support and dispersed metallic nickel is suggested to be crucial for the high efficiency of the transformation. nih.gov While this specific reaction with ammonia leads to a ring-opened product (5-amino-1-pentanol), the underlying principle of activating the cyclic hemiacetal for amination is directly applicable. By performing the reaction on the unsaturated dihydropyran lactol with methylamine and selecting appropriate conditions and reducing agents that favor the cyclic product, the desired N-methyl-3,4-dihydro-2H-pyran-2-amine can be obtained. Common laboratory-scale reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to selectively reduce the iminium ion intermediate in the presence of the carbonyl precursor.

N-Methylation Strategies for the Amine Moiety

The final step in the synthesis of the target compound is the methylation of the amine. This can be achieved either concurrently during the reductive amination step or in a separate, subsequent step.

If the reductive amination described in section 2.1.2 is carried out using methylamine as the nitrogen source, the N-methyl group is incorporated directly, yielding the final product in a single transformation from the lactol intermediate. This is often the most efficient approach.

Alternatively, if the primary amine (3,4-dihydro-2H-pyran-2-amine) is first synthesized using ammonia, it can be methylated in a subsequent step. A classic and widely used method for N-methylation is the Eschweiler-Clarke reaction, which involves treating the primary amine with excess formic acid and formaldehyde (B43269). Other methods include the use of methylating agents like methyl iodide, though this can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts.

Post-Cyclization Methylation of 3,4-Dihydro-2H-pyran-2-amines

The synthesis of this compound can be efficiently achieved by first constructing the primary amine, 3,4-dihydro-2H-pyran-2-amine, followed by a methylation step. The primary amine itself is typically prepared through methods such as the hetero-Diels-Alder reaction or from precursors like 2-azido-tetrahydropyrans. Once the primary amine is secured, several established N-methylation protocols can be employed.

One of the most common methods is reductive amination . This involves treating the primary amine with formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or aminium ion, which is then reduced to the N-methyl amine. Formic acid is often used as both the acid catalyst and the reductant in a process known as the Eschweiler-Clarke reaction. youtube.com Alternatively, other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be utilized. youtube.comorganic-chemistry.org

Another classic approach is direct alkylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. However, a significant drawback of this method is the potential for over-methylation, leading to the formation of the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

The table below summarizes common reagents used for the post-cyclization methylation of primary amines.

| Methylation Method | Methyl Source | Reductant/Base | Key Features |

| Reductive Amination | Formaldehyde (CH₂O) | Formic Acid (HCOOH) | Eschweiler-Clarke conditions; avoids polyalkylation. youtube.com |

| Reductive Amination | Formaldehyde (CH₂O) | Sodium cyanoborohydride (NaBH₃CN) | Mild conditions; effective for a wide range of amines. youtube.comorganic-chemistry.org |

| Direct Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Prone to over-methylation; requires careful control. |

One-Pot Methylation Approaches

One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer advantages in terms of efficiency and sustainability. For N-methyl dihydropyran amines, a one-pot approach could involve the reductive amination of a carbonyl precursor, such as a dihydropyranone, directly with methylamine.

More sophisticated one-pot strategies involve multicomponent reactions where the dihydropyran ring is formed and the N-methyl group is introduced concurrently. For instance, a Hantzsch-type reaction, traditionally used for dihydropyridines, can be adapted for dihydropyrans. rsc.orgias.ac.in This could involve the condensation of an aldehyde, a β-ketoester, and methylamine in a single pot to yield a highly functionalized N-methyl dihydropyran derivative. ias.ac.innih.gov Such methods are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov

Derivatization from Pre-existing Dihydropyran Scaffolds

A versatile strategy for synthesizing this compound and its analogs involves the chemical modification of readily available dihydropyran precursors, particularly those containing a carbonyl group. Dihydropyranones and dihydropyran carboxaldehydes serve as excellent starting points for introducing the desired amine functionality via reductive amination. organic-chemistry.orgresearchgate.net

The reaction of a 2-dihydropyran carboxaldehyde or a 2-dihydropyranone with methylamine (CH₃NH₂) leads to the formation of an intermediate imine or enamine. Subsequent reduction of this C=N double bond in situ with a suitable hydride source yields the target N-methyl amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (Na(OAc)₃BH), which is known for its mildness and broad functional group tolerance, and catalytic hydrogenation over palladium on carbon (Pd/C). youtube.comorganic-chemistry.org

For example, the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde with methylamine, followed by reduction, directly yields this compound. This approach is highly modular, as a wide variety of substituted dihydropyranones and carboxaldehydes can be used to generate a library of analogous N-methyl amines. figshare.commdpi.com

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is of significant interest, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. researchgate.netacs.org Stereoselective synthesis can be achieved through enantioselective catalysis, diastereoselective control, or enzymatic resolution.

Enantioselective Catalysis

Enantioselective catalysis aims to produce one enantiomer of a chiral molecule in excess over the other. For dihydropyran systems, organocatalysis has emerged as a powerful tool. researchgate.net Chiral amines, such as proline derivatives, can catalyze asymmetric Michael additions and domino reactions to construct the dihydropyran ring with high enantioselectivity. researchgate.netnih.gov For example, the reaction between an α,β-unsaturated ketone and a β-dicarbonyl compound, catalyzed by a chiral primary amine, can produce highly functionalized chiral dihydropyrans. nih.govdntb.gov.ua

Metal-based catalysts, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes, are also effective in catalyzing asymmetric hetero-Diels-Alder reactions between electron-rich olefins and α,β-unsaturated carbonyl compounds to yield enantiomerically enriched dihydropyrans. organic-chemistry.org Once the chiral dihydropyran scaffold is formed, it can be converted to the target N-methyl amine through the methods described previously, preserving the established stereochemistry.

Diastereoselective Control

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. In the synthesis of substituted dihydropyran amines, diastereoselectivity can often be achieved by taking advantage of thermodynamic or kinetic preferences in the cyclization step. mdpi.comnih.gov

For instance, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium can lead to the formation of highly substituted 3,4-dihydro-2H-pyrans with excellent diastereoselectivity. nih.govsemanticscholar.orgbeilstein-journals.orgnih.gov The reaction proceeds through a bicyclic intermediate that directs the approach of the incoming substituents, resulting in the formation of a single diastereomer. beilstein-journals.org X-ray crystallography has confirmed the trans configuration of substituents at the C2 and C4 positions in certain dihydropyran-4-carboxamides synthesized through this method. nih.govresearchgate.net The stereocontrol is attributed to the preferential pseudoequatorial conformation of substituents in the transition state to minimize steric repulsion. mdpi.com

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

For dihydropyran systems, a common strategy is the kinetic resolution of a racemic precursor, such as (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov Enzymes like Porcine Pancreatic Lipase (PPL) can selectively hydrolyze the acetate (B1210297) group of one enantiomer, yielding an enantiomerically pure alcohol and the unreacted enantiomeric acetate. nih.gov These separated, enantiopure precursors can then be individually converted to the corresponding chiral N-methyl dihydropyran amines. This chemoenzymatic approach provides access to both enantiomers of the target compound from a single racemic starting material. nih.gov

Reactivity of the Amine Functionality in this compound

The amine functionality in this compound is characterized by a secondary amine group attached to the C2 position of the dihydropyran ring. The nitrogen atom possesses a lone pair of electrons, which is central to its reactivity, primarily as a nucleophile and a base.

Nucleophilic Characteristics of the N-Methylated Amine

The N-methyl group, being electron-donating, increases the electron density on the nitrogen atom compared to its primary amine analogue. This enhanced electron density generally leads to increased nucleophilicity. masterorganicchemistry.com Consequently, the amine is more reactive towards electrophiles. In general, for sp3-hybridized nitrogen atoms, the order of nucleophilicity often follows 3° > 2° > 1°, although this can be influenced by steric factors. mnstate.edu The secondary amine in this compound represents a balance between electronic activation from the methyl group and moderate steric hindrance, making it a potent nucleophile in many reactions. masterorganicchemistry.commsu.edu The delocalization of the nitrogen's lone pair of electrons can also influence its basicity and nucleophilic reactivity. msu.edu

Reactions with Electrophiles

As a competent nucleophile, the amine functionality readily participates in reactions with a variety of electrophiles. Common reactions include N-alkylation and N-acylation, leading to the formation of tertiary amines and amides, respectively.

N-Alkylation: In the presence of alkyl halides, the amine can be further alkylated to form a quaternary ammonium salt, especially with excess alkyl halide. mnstate.edu This reaction typically proceeds via a sequential SN2 mechanism.

N-Acylation: The reaction with acyl chlorides or acid anhydrides is a common method to form the corresponding amide. This reaction generally requires a base to neutralize the HCl byproduct. mnstate.edu

The table below summarizes these characteristic reactions.

| Reaction Type | Electrophile | General Conditions | Product |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), Polar Aprotic Solvent | N-Alkylated Tertiary Amine / Quaternary Ammonium Salt |

| N-Acylation | Acyl Chlorides (R-COCl) | Base (e.g., Et₃N), Room Temperature | N-Acyl Amide |

This table presents generalized reactions of secondary amines.

Reactivity of the Dihydropyran Ring System

The dihydropyran ring contains two key reactive features: the carbon-carbon double bond (an enol ether) and the acetal-like linkage at the C2 position, which makes the ring susceptible to various transformations.

Electrophilic Additions to the Double Bond

The double bond in the 3,4-dihydro-2H-pyran ring is electron-rich due to the adjacent oxygen atom, making it highly reactive towards electrophiles. sigmaaldrich.com This reactivity is characteristic of vinyl ethers.

Hydrohalogenation: Addition of hydrohalic acids like HCl and HBr proceeds readily to form 2-halotetrahydropyrans. sigmaaldrich.com

Halogenation: Similarly, chlorine and bromine add across the double bond to yield the corresponding 2,3-dihalo-tetrahydropyrans. In these products, the halogen at the C2 position is particularly reactive. sigmaaldrich.com

The following table details common electrophilic addition reactions on the dihydropyran ring.

| Reagent | Product |

| Hydrochloric Acid (HCl) | 2-Chlorotetrahydropyran |

| Hydrobromic Acid (HBr) | 2-Bromotetrahydropyran |

| Chlorine (Cl₂) | 2,3-Dichlorotetrahydropyran |

| Bromine (Br₂) | 2,3-Dibromotetrahydropyran |

This table is based on the reactivity of the parent 3,4-dihydro-2H-pyran ring system. sigmaaldrich.com

Ring-Opening Reactions and Rearrangements

The dihydropyran ring is susceptible to ring-opening reactions, particularly under the action of nucleophiles or acids. researchgate.net The presence of two electrophilic centers can lead to complex reaction pathways. chim.it While stable under many conditions, the acetal-like structure at C2 can be cleaved.

In related systems, such as 5-acyl-3,4-dihydro-2H-pyrans, the ring's susceptibility to nucleophiles is a key feature for synthetic applications, often leading to ring-opening and subsequent recyclization to form different heterocyclic or carbocyclic structures. researchgate.netchim.it For instance, strong bases like butyllithium (B86547) can promote the opening of the pyran ring via a retro-Michael reaction. researchgate.net Acid-catalyzed hydrolysis is another common pathway for the cleavage of the tetrahydropyranyl ether linkage, which would regenerate a hydroxyl group and an aldehyde or ketone. Computational studies on the parent 2H-pyran have also investigated the mechanisms of photochemical and thermal ring-opening reactions. acs.org

Reactions with Carbonyl Compounds (e.g., Carbonyl Ene Reactions)

The carbonyl ene reaction is a powerful C-C bond-forming reaction involving an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile). While the endocyclic double bond of the dihydropyran ring system does not fit the classic definition of an ene component for this reaction, related exocyclic enol ethers are known to be effective partners. nih.gov For instance, 2-methylenetetrahydropyrans react efficiently with various carbonyl compounds in the presence of a Lewis acid catalyst to provide β-hydroxydihydropyrans in high yields. nih.govorganic-chemistry.org

This reaction provides a direct method for introducing oxygen heterocycles into larger molecular frameworks. organic-chemistry.org The table below shows examples of this reaction with the related 2-methylenetetrahydropyran system.

| Carbonyl Substrate (Enophile) | Catalyst | Product Type |

| Ethyl glyoxylate | ZnCl₂ | β-Hydroxydihydropyran |

| Ethyl pyruvate | ZnCl₂ | β-Hydroxydihydropyran |

| 2,3-Butanedione | ZnCl₂ | β-Hydroxydihydropyran |

This data is for the reaction of 2-methylenetetrahydropyran, a related exocyclic enol ether. nih.gov

Detailed Mechanistic Studies of Key Reactions

The chemical behavior of this compound, a cyclic enamine, is characterized by the nucleophilic nature of its carbon-carbon double bond, which is enhanced by the electron-donating nitrogen atom. This electronic feature governs its participation in various chemical transformations, including cycloaddition and cascade reactions. Mechanistic investigations into these reactions provide valuable insights into the formation of complex molecular architectures from this versatile building block.

Cycloaddition Mechanisms (e.g., Polar Diels-Alder)

While specific studies on the polar Diels-Alder reactions of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of cycloaddition reactions involving enamines. In a polar Diels-Alder reaction, the electronic character of the diene and dienophile dictates the reaction's feasibility and outcome. A significant correlation has been found between the activation energy and the polar character of Diels-Alder reactions, which can be predicted by analyzing electrophilicity and nucleophilicity indices. rsc.orgresearchgate.net

Due to the electron-rich nature of the enamine double bond, this compound is expected to act as a potent dienophile in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the enamine (dienophile) reacts with an electron-deficient diene. The mechanism is believed to be concerted, proceeding through a transition state where the new sigma bonds are formed simultaneously, albeit potentially asynchronously.

Computational studies on similar systems, such as the Diels-Alder reactions of strained cyclic allenes with various dienes, have highlighted the importance of secondary orbital interactions and electrostatic effects in determining the stereoselectivity of the cycloaddition. researchgate.netuh.edunih.gov For this compound, the geometry of the pyran ring and the stereoelectronic effects of the N-methyl group would likely influence the facial selectivity of the cycloaddition, leading to a preference for either the endo or exo product. The polar nature of the reaction, characterized by a significant charge transfer at the transition state, would lower the activation energy and facilitate the reaction. rsc.orgresearchgate.net

A generalized mechanistic pathway for a polar Diels-Alder reaction involving a cyclic enamine like this compound is depicted below:

| Step | Description | Intermediate/Transition State |

| 1 | Approach of the electron-rich enamine (dienophile) and the electron-deficient diene. | Formation of the pre-reaction complex. |

| 2 | Concerted [4+2] cycloaddition through a polar transition state. | A six-membered ring transition state with significant charge separation. |

| 3 | Formation of the bicyclic cycloadduct. | The final product of the cycloaddition. |

Domino and Cascade Reaction Pathways

Domino and cascade reactions are powerful synthetic strategies that allow for the construction of complex molecules in a single operation by combining multiple bond-forming events under the same reaction conditions. ub.edursc.org The nucleophilic character of this compound makes it an excellent candidate for initiating such reaction sequences.

One plausible domino reaction pathway could be initiated by the Michael addition of the enamine to an electron-deficient olefin. This initial step generates a zwitterionic intermediate that can then participate in subsequent intramolecular reactions. For instance, if the Michael acceptor contains an appropriately positioned electrophilic group, an intramolecular cyclization could follow, leading to the formation of a new ring system.

A hypothetical cascade reaction involving this compound could proceed as follows:

| Step | Reaction Type | Description |

| 1 | Michael Addition | The enamine attacks an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond and generating an enolate intermediate. |

| 2 | Intramolecular Aldol Reaction | The newly formed enolate attacks an internal electrophile (e.g., a ketone or aldehyde), leading to the formation of a new ring. |

| 3 | Dehydration | Elimination of a water molecule to form a more conjugated system, driving the reaction to completion. |

Such domino sequences have been observed in the reactions of other pyran derivatives and enamines, leading to the stereoselective formation of polycyclic structures. nih.govmdpi.com The stereochemical outcome of these cascade reactions is often controlled by the initial Michael addition step and the subsequent conformational constraints of the cyclic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of this compound, offering detailed insight into its molecular framework.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY)

The structural assignment of this compound is achieved through a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. sdsu.eduyoutube.com

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The N-methyl group would appear as a singlet, while the protons on the dihydropyran ring would exhibit complex multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the nitrogen and the ring oxygen, would likely resonate at a characteristic downfield shift.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon; for instance, the C2 and C6 carbons, being bonded to heteroatoms (N and O), would appear at lower field compared to the C3, C4, and C5 methylene (B1212753) carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of protons within the dihydropyran ring by identifying which protons are on adjacent carbons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/COSY Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | ~3.5-4.0 (m) | ~75-80 | H-3 | C-3, C-6, N-CH₃ |

| 3 | ~1.5-2.0 (m) | ~25-30 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | ~1.4-1.9 (m) | ~20-25 | H-3, H-5 | C-3, C-5, C-6 |

| 5 | ~1.6-2.1 (m) | ~22-27 | H-4, H-6 | C-3, C-4, C-6 |

| 6 | ~3.6-4.2 (m) | ~65-70 | H-5 | C-2, C-4, C-5 |

| N-CH₃ | ~2.3-2.6 (s) | ~30-35 | - | C-2 |

| N-H | Variable (broad s) | - | - | C-2, N-CH₃ |

Elucidation of Stereochemistry and Conformational Preferences via NMR

The dihydropyran ring is not planar and typically adopts a chair or boat-like conformation. nih.gov NMR spectroscopy is a powerful tool for investigating these conformational preferences. auremn.org.br The C2 carbon is a stereocenter, meaning the compound exists as a pair of enantiomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. cardiff.ac.uk

N-H Stretch: A moderate absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Strong bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

C-O-C Stretch: The ether linkage within the dihydropyran ring is expected to produce a strong, characteristic C-O-C asymmetric stretching band in the region of 1070-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 | Strong |

| Amine (C-N) | Stretch | 1020 - 1250 | Moderate-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization. chemguide.co.uk For this compound (C₆H₁₁NO), the molecular weight is 113.16 g/mol . In accordance with the Nitrogen Rule, the molecular ion peak (M⁺) is expected at an odd m/z value of 113. whitman.edu

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com In this molecule, two main fragmentation patterns are anticipated:

Cleavage adjacent to the ring oxygen: Loss of an alkyl radical from the ring can lead to the formation of a stable oxonium ion.

Cleavage adjacent to the nitrogen: The most dominant fragmentation is expected to be the cleavage of the C2-C3 bond, leading to the loss of a C₄H₇ radical and the formation of a resonance-stabilized iminium ion fragment.

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray crystallography would provide the most definitive and precise structural information. scielo.org.za This technique maps the electron density of the crystal to determine the exact position of each atom in the solid state, confirming the compound's connectivity and absolute stereochemistry (if a chiral resolution is performed).

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would yield a detailed geometric profile of the molecule. researchgate.net This includes precise measurements of all bond lengths (e.g., C-O, C-N, C-C), bond angles (e.g., C-O-C, C-N-C), and the torsion angles that define the exact puckering and conformation of the dihydropyran ring in the crystal lattice. nih.gov This information is invaluable for understanding intramolecular forces and packing interactions within the crystal.

Table 3: Typical Bond Lengths Expected from Crystallographic Analysis

| Bond Type | Typical Length (Å) |

|---|---|

| C(sp³)-C(sp³) | 1.52 - 1.55 |

| C(sp³)-O | 1.41 - 1.44 |

| C(sp³)-N | 1.46 - 1.49 |

Intermolecular Interactions and Crystal Packing of this compound and its Derivatives

A definitive understanding of the three-dimensional architecture of a crystalline solid is paramount for elucidating its physicochemical properties. This architecture is governed by a complex interplay of intermolecular forces that dictate how individual molecules arrange themselves into a stable, repeating lattice. While, to date, a published single-crystal X-ray diffraction study for this compound is not available in the crystallographic literature, a detailed analysis of its structural features allows for a predictive assessment of its likely intermolecular interactions and crystal packing motifs. This analysis is further informed by extensive research on structurally analogous dihydropyran and aminopyran derivatives.

The primary functional groups in this compound that are expected to dominate its intermolecular interactions are the secondary amine (N-H group) and the ether oxygen atom within the dihydropyran ring. The nitrogen-bound hydrogen atom is a potent hydrogen bond donor, while the lone pairs of electrons on both the nitrogen and the ether oxygen atoms serve as hydrogen bond acceptors.

Based on studies of related compounds, it is highly probable that the crystal structure of this compound is stabilized by a network of hydrogen bonds. The most significant of these would be the N-H···N or N-H···O interactions. In the solid state of analogous aminopyran derivatives, molecules are often linked by intermolecular hydrogen bonds to form chains or dimers. For instance, in the crystal structure of N′-[(1E)-1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)ethyl]benzenesulfonohydrazide, molecules are linked by N—H⋯O=C hydrogen bonds into chains. nih.gov

The interplay of these various hydrogen bonds would likely lead to a densely packed structure. The specific conformation of the dihydropyran ring (which typically adopts a half-chair or sofa conformation) and the orientation of the N-methyl group will also influence the steric hindrance and the efficiency of the crystal packing. It is plausible that the molecules could arrange in a head-to-tail fashion to maximize the hydrogen bonding network, a common motif in crystal engineering.

While π-π stacking interactions are a significant packing force in aromatic systems, they are absent in the saturated ring of this compound. However, in derivatives containing aromatic substituents, these interactions would contribute significantly to the crystal stability.

Detailed Research Findings from Analogous Structures

Crystallographic studies on various dihydropyran derivatives provide valuable insights into the expected non-covalent interactions. For example, in a derivative of pyran-2,4-dione, intermolecular N-H···O and C-H···O hydrogen bonds with donor-acceptor distances of 2.991(2) Å and 3.134(2) Å, respectively, were observed to be critical for the molecular packing. mdpi.com Another study on a substituted 4H-chromen-2-amine, which contains a dihydropyran ring fused to a benzene (B151609) ring, revealed weak intermolecular C—H⋯O and N—H⋯O hydrogen bonds contributing to the stabilization of the crystal packing.

The following interactive data tables summarize the types of intermolecular interactions and typical geometric parameters that would be anticipated in the crystal structure of this compound, based on data from its derivatives.

Table 1: Predicted Intermolecular Hydrogen Bonds in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected D-H···A Distance (Å) | Expected D-H···A Angle (°) |

| N | H | N | Strong Hydrogen Bond | 2.8 - 3.2 | 150 - 180 |

| N | H | O (ether) | Strong Hydrogen Bond | 2.7 - 3.1 | 150 - 180 |

| C | H | N | Weak Hydrogen Bond | 3.2 - 3.6 | 120 - 160 |

| C | H | O (ether) | Weak Hydrogen Bond | 3.1 - 3.5 | 120 - 160 |

Table 2: Summary of Crystal Data for a Structurally Related Dihydropyran Derivative (3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.0869(4) |

| b (Å) | 20.9041(5) |

| c (Å) | 10.1444(2) |

| β (°) | 99.687(2) |

Computational Chemistry and Theoretical Studies of N Methyl 3,4 Dihydro 2h Pyran 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. nih.gov For a molecule like N-methyl-3,4-dihydro-2H-pyran-2-amine, DFT calculations would provide a foundational understanding of its stability and reactivity. nih.gov

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to its chemical behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and polarizability. researchgate.net In studies of related heterocyclic compounds, the analysis of these frontier molecular orbitals has been crucial for understanding their electronic transfer capabilities. mdpi.commdpi.com For this compound, the nitrogen and oxygen atoms would be expected to significantly influence the energies and spatial distributions of these orbitals.

Charge Distribution: The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. mdpi.com This map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For the target molecule, the lone pairs on the nitrogen and oxygen atoms would be expected to be regions of high negative potential. The Mulliken population analysis is another method used to assign partial charges to each atom, providing quantitative insight into the electronic distribution and electrostatic interactions. mdpi.com

A hypothetical data table for calculated electronic properties, based on typical DFT outputs, is shown below.

| Property | Expected Outcome for this compound |

| HOMO Energy | Negative value, indicating bound electrons. The region would likely be centered on the N atom. |

| LUMO Energy | Less negative or positive value. |

| HOMO-LUMO Gap (ΔE) | A smaller gap would suggest higher reactivity. |

| Dipole Moment (µ) | A non-zero value is expected due to the molecule's asymmetry and polar C-N/C-O bonds. |

| Mulliken Charge on Nitrogen | A negative partial charge is anticipated due to its high electronegativity. |

| Mulliken Charge on Oxygen | A negative partial charge is anticipated. |

Global reactivity descriptors derived from conceptual DFT can quantify a molecule's reactivity. These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a more quantitative picture than MEP maps alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules are typically more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electron acceptor.

These parameters are widely used to compare the reactivity of different compounds and to understand their behavior in chemical reactions. mdpi.com For instance, the Hard and Soft Acids and Bases (HSAB) theory can be applied to explain the reactivity of amines and related compounds based on these calculated indices. mdpi.com

Below is a table illustrating these reactivity indices.

| Index | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A higher value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A high value indicates a good electrophile. |

Reaction Mechanism Elucidation through Transition State Modeling (e.g., DFT Studies)

DFT studies are powerful for mapping out the potential energy surface of a chemical reaction. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the barrier that must be overcome for the reaction to proceed. nih.gov This approach is invaluable for understanding reaction mechanisms, stereoselectivity, and regioselectivity. For this compound, this could be applied to study its synthesis, hydrolysis, or reactions with electrophiles. For example, in the synthesis of related dihydropyran structures, mechanistic pathways have been proposed and analyzed using computational methods. nih.gov

Molecular Dynamics Simulations (if applicable for related systems)

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations have been used to investigate the properties of related 2H-pyran-2-one systems, providing insights into their structural dynamics and interactions with their surroundings. semanticscholar.org For this compound, MD simulations could be used to study its solvation, its interaction with biological macromolecules, or its dynamic conformational behavior in solution.

N Methyl 3,4 Dihydro 2h Pyran 2 Amine As a Versatile Synthetic Synthon and Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Frameworks

The reactivity inherent in N-methyl-3,4-dihydro-2H-pyran-2-amine makes it an excellent starting material for the synthesis of complex heterocyclic systems. The nucleophilic nitrogen atom and the adjacent enamine double bond are key to its utility, allowing it to participate in a variety of cyclization and annulation reactions.

Construction of Poly-substituted Pyridinones and Related Pyran Derivatives

While direct literature specifically detailing the synthesis of poly-substituted pyridinones from this compound is not extensively available, the well-established reactivity of enamines provides a strong basis for its potential in this area. Enamines are known to be excellent nucleophiles and are widely used in the synthesis of pyridinone and pyridine (B92270) scaffolds through reactions with various electrophilic partners.

One of the classical methods for pyridinone synthesis is the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. A plausible adaptation of this methodology could involve the reaction of this compound with a suitable 1,3-dicarbonyl compound, which after an initial Michael addition, could undergo cyclization and subsequent aromatization to yield a pyridinone fused to the pyran ring.

Furthermore, formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes and ketones are a powerful method for the synthesis of substituted pyridines. nih.govacs.orgresearchgate.net This approach, often organocatalyzed, could be applied to this compound, where it would serve as the three-carbon component, reacting with an α,β-unsaturated carbonyl compound to construct the pyridine ring.

The reactivity of the enamine functionality also allows for acylation reactions. libretexts.org Reaction of this compound with acyl chlorides or anhydrides would be expected to yield β-dicarbonyl derivatives after hydrolysis, which are themselves versatile precursors for a variety of heterocyclic systems, including pyran derivatives.

| Reactant 1 | Reactant 2 | Potential Product Type | Reaction Type |

| This compound | 1,3-Dicarbonyl compound | Fused Pyridinone | Michael Addition/Cyclization |

| This compound | α,β-Unsaturated Aldehyde/Ketone | Substituted Pyridine | Formal [3+3] Cycloaddition |

| This compound | Acyl Halide | β-Dicarbonyl Pyran | Acylation |

Formation of Fused and Spirocyclic Systems

The bifunctional nature of this compound makes it particularly well-suited for the construction of fused and spirocyclic heterocyclic systems. The amine group can act as a nucleophile, while the enamine can participate in cycloaddition or other ring-forming reactions.

A notable example of the formation of a fused system is the reaction of this compound with ethyl acrylate. This reaction proceeds via a Michael addition of the amine to the acrylate, followed by an intramolecular cyclization to yield a pyrrolidine-fused pyran derivative. This transformation highlights the ability of the compound to act as a scaffold for the construction of bicyclic structures.

While specific examples of the synthesis of spirocyclic systems from this compound are not prevalent in the literature, its structure suggests potential pathways. For instance, reaction with a bifunctional electrophile could lead to the formation of a spirocycle at the carbon atom adjacent to the nitrogen. The pyran ring itself can also be a participant in spirocyclization reactions. For example, intramolecular reactions involving a side chain attached to the nitrogen could potentially lead to the formation of a spirocyclic system at the 2-position of the pyran ring.

| Starting Material | Reagent | Product Type | Key Transformation |

| This compound | Ethyl acrylate | Pyrrolidine-fused pyran | Michael Addition/Intramolecular Cyclization |

| This compound | Bifunctional Electrophile | Spirocyclic System (potential) | Spirocyclization |

Enabling Transformations for Diversification of Molecular Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large libraries of compounds for screening. researchgate.netresearchgate.netnumberanalytics.com The dihydropyran scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comacs.org As such, this compound represents an attractive starting point for the creation of diverse molecular libraries.

The secondary amine functionality of this compound provides a convenient handle for derivatization. A variety of substituents can be introduced through N-alkylation or N-acylation reactions, allowing for the systematic modification of the molecule's properties. This is a key feature for the construction of combinatorial libraries where structural diversity is paramount.

Moreover, the dihydropyran ring itself can be further functionalized. Reactions such as electrophilic additions to the double bond or modifications of the pyran oxygen could be envisaged to introduce additional points of diversity. By combining derivatization at the nitrogen atom with modifications of the dihydropyran ring, a large and diverse library of compounds can be generated from a single, readily accessible starting material.

| Scaffold | Derivatization Strategy | Potential Library Size | Application |

| This compound | N-Acylation with diverse carboxylic acids | Large | Drug Discovery |

| This compound | N-Alkylation with diverse alkyl halides | Large | Materials Science |

| This compound | Ring functionalization | Moderate to Large | Agrochemicals |

Role in the Asymmetric Synthesis of Chiral Molecules

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of critical importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. researchgate.netnih.gov Chiral amines are widely employed in asymmetric synthesis as catalysts, auxiliaries, and synthons. researchgate.netacs.orgsigmaaldrich.comacs.org

This compound possesses a stereocenter at the C2 position of the pyran ring. Although it is typically supplied as a racemate, the enantiomers could be resolved using standard techniques such as diastereomeric salt formation with a chiral acid or through chiral chromatography. The availability of enantiomerically pure this compound would open up several avenues for its use in asymmetric synthesis.

The enantiomerically pure amine could serve as a chiral building block, where the stereocenter is incorporated into the final target molecule. Its use as a chiral auxiliary is another possibility, where it would be temporarily attached to a prochiral substrate to direct a stereoselective transformation, and then subsequently removed.

Furthermore, the synthesis of chiral pyran derivatives is an active area of research, with various catalytic methods being developed. researchgate.net The enantiomers of this compound could serve as valuable starting materials for the synthesis of more complex, enantiomerically pure pyran-containing molecules. The development of asymmetric syntheses of this compound itself would also be a significant contribution to the field.

| Application in Asymmetric Synthesis | Description | Potential Outcome |

| Chiral Building Block | Incorporation of the chiral pyran-amine scaffold into a target molecule. | Enantiomerically pure target molecule. |

| Chiral Auxiliary | Temporary attachment to a prochiral substrate to control stereochemistry. | Diastereoselective synthesis of an intermediate. |

| Chiral Catalyst (as a precursor) | Derivatization to form a chiral ligand or organocatalyst. | Enantioselective catalysis of a reaction. |

Advanced Functionalization and Derivatization Strategies for N Methyl 3,4 Dihydro 2h Pyran 2 Amine Derivatives

Regioselective and Stereoselective Functionalization of the Dihydropyran Core

The dihydropyran ring is a key structural motif found in numerous natural products and biologically active compounds. beilstein-journals.orgsemanticscholar.org Its functionalization can be achieved through several synthetic methodologies that control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of new substituents.

One powerful strategy involves the hetero-Diels-Alder reaction, which can be catalyzed by chiral complexes to produce highly enantio- and diastereomerically enriched dihydropyran systems. organic-chemistry.org For instance, the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, yields functionalized dihydropyrans with excellent stereocontrol. organic-chemistry.org Another approach is the stereoselective ring-expansion of monocyclopropanated furans, which provides access to highly functionalized dihydro-2H-pyran derivatives under metal-free conditions. nih.gov This method leverages a cyclopropylcarbinyl cation rearrangement to achieve selective bond cleavage and expansion to the six-membered ring. nih.gov

Furthermore, the double bond within the dihydropyran ring is amenable to various addition reactions. Electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation, can introduce new functional groups. The regioselectivity of these reactions is often dictated by the electronic nature of the existing substituents on the pyran ring. For example, reactions involving 5-formyl- or 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles can proceed via 1,2- or 1,4-addition, depending on the nature of the nucleophile and the reaction conditions. chim.it

The development of diastereoselective syntheses of 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in acidic media highlights a method to introduce functionality with specific stereochemistry at the C4 position. semanticscholar.orgnih.govnih.gov

| Functionalization Strategy | Reagents/Catalysts | Key Features | Potential Outcome on Dihydropyran Core |

| Hetero-Diels-Alder Reaction | Chiral Lewis Acids (e.g., bis(oxazoline)-Cu(II) complexes) | High diastereo- and enantioselectivity | Introduction of diverse substituents at various ring positions |

| Ring-Expansion | Brønsted acids (e.g., TFA) on cyclopropanated furans | Metal-free, scalable, stereoselective | Formation of highly functionalized dihydropyran rings |

| Electrophilic Addition | Halogens (e.g., Br2), H-X, Peroxy acids (e.g., m-CPBA) | Follows Markovnikov or anti-Markovnikov rules depending on reagents | Introduction of halides, hydroxyls, or epoxide functionalities |

| Michael Addition | C- and N-nucleophiles on α,β-unsaturated pyranones | Conjugate addition | Introduction of alkyl or amino groups at the β-position to a carbonyl |

Chemical Modifications of the N-methyl Amine Group

The secondary amine functionality in N-methyl-3,4-dihydro-2H-pyran-2-amine is a prime site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with modified properties.

The reaction of the N-methyl amine with activated carboxylic acid derivatives or sulfonyl chlorides provides a straightforward route to amides and sulfonamides, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Amide Formation: Amides can be synthesized by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. The choice of reagents can be tailored to the specific substrate to achieve high yields.

Sulfonamide Formation: Sulfonamides are typically prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction is generally robust and proceeds under mild conditions. nih.gov Recent advancements have enabled the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. nih.gov

| Derivative | Reagent | Typical Reaction Conditions |

| Amide | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) |

| Amide | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC), aprotic solvent |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl) | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |

The nitrogen atom of the N-methyl amine possesses a lone pair of electrons, allowing it to act as a base and a nucleophile.

Salt Formation: As a base, the amine readily reacts with acids to form ammonium (B1175870) salts. libretexts.org This transformation is often employed to improve the aqueous solubility and crystalline properties of amine-containing compounds. The reaction is typically a straightforward acid-base neutralization.

Quaternization: The N-methyl amine can undergo N-alkylation with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction converts the secondary amine into a permanently charged quaternary ammonium ion. The rate of this SN2 reaction is dependent on the structure of the amine and the alkylating agent. researchgate.net The formation of quaternary amines can also be achieved via N-methylation with specific methyltransferases, although this is a biochemical method. nih.gov

| Reaction | Reagent | Product | Key Characteristics |

| Salt Formation | Acid (e.g., HCl, H2SO4) | Ammonium Salt | Increased water solubility, crystalline solid |

| Quaternization | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt | Permanent positive charge, potential for altered biological interactions |

Introduction of Additional Functionalities onto the Ring

Beyond direct functionalization of the existing double bond, additional functionalities can be introduced onto the dihydropyran ring through various synthetic transformations. Palladium-catalyzed cross-coupling reactions, for example, can be utilized if a suitable handle, such as a halide or triflate, is first installed on the ring. organic-chemistry.org

Ring-opening strategies can also be employed to generate highly functionalized acyclic compounds, which can then be cyclized under different conditions to form new heterocyclic systems or re-form the pyran ring with additional substituents. The regioselective opening of the pyran ring, for instance in spirostan (B1235563) systems, can be mediated by Lewis acids to yield new dihydropyran derivatives. nih.gov

Furthermore, reactions at positions allylic to the double bond can be achieved under radical conditions or using specific reagents that favor allylic substitution. Carbonyl ene reactions involving 2-methylenetetrahydropyrans can provide β-hydroxydihydropyrans, introducing both a hydroxyl group and a new carbon-carbon bond. organic-chemistry.org

| Strategy | Example Reaction | Reagents/Conditions | Outcome |

| Cross-Coupling | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of a C-C bond, attaching an aryl group to the ring |

| Ring-Opening/Closing | Lewis Acid-mediated acetolysis | Lewis Acid (e.g., BF3·OEt2), Ac2O, followed by alkaline workup | Generation of a functionalized acyclic intermediate for further modification and potential recyclization |

| Allylic Functionalization | Allylic Bromination | N-Bromosuccinimide (NBS), radical initiator | Introduction of a bromine atom at the allylic position for further substitution |

Green Chemistry Principles and Sustainable Synthesis of N Methyl 3,4 Dihydro 2h Pyran 2 Amine and Analogues

Development of Eco-Friendly Reaction Conditions

A cornerstone of green synthesis is the development of reaction conditions that minimize environmental impact. This is primarily achieved by replacing volatile and toxic organic solvents with greener alternatives or by eliminating the need for a solvent altogether.

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose significant environmental and health risks. To address this, researchers have explored solvent-free reactions and the use of green solvents for the synthesis of pyran derivatives.

Solvent-Free Methods: Solvent-free, or solid-state, reactions represent a highly efficient and eco-friendly approach. One common technique is grinding, where reactants and a catalyst are physically ground together, often at ambient temperature. researchgate.netjocpr.com This method has been successfully used for the synthesis of pyrano[4,3-b]pyrans via a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one. researchgate.net The benefits include experimental simplicity, short reaction times, easy work-up, and the avoidance of organic solvents. researchgate.net Another approach involves performing reactions under solvent-free conditions at elevated temperatures or with microwave assistance, which can significantly reduce reaction times and waste. mdpi.commdpi.com For instance, pyran analogues have been synthesized in a no-solvent environment at 120 °C using zinc chloride as a heterogeneous catalyst. nih.gov

Green Solvents: When a solvent is necessary, green alternatives are preferred.

Water: As a non-toxic, non-flammable, and inexpensive medium, water is an ideal green solvent. gsconlinepress.com Aqueous media, often in combination with ethanol, have been effectively used for the synthesis of various pyran derivatives, including pyrano[2,3-c]pyrazoles and 4H-pyrans. nih.govnih.govmjbas.commdpi.com The use of water aligns with green chemistry principles by decreasing pollution and reaction costs. gsconlinepress.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can also act as catalysts. For example, a silica-adhered magnetite nanoparticle composed of a ferrocene-infused ionic liquid has been used as a green catalytic medium for preparing aminocyanopyran scaffolds. nih.gov

The table below summarizes various green solvent approaches for the synthesis of pyran analogues.

| Reaction Type | Green Solvent/Condition | Catalyst | Key Advantages |

| Synthesis of pyrano[4,3-b]pyrans | Solvent-free (grinding) | Ammonium (B1175870) acetate (B1210297) | Short reaction time, avoidance of organic solvents, easy work-up. researchgate.net |

| Synthesis of pyrano[2,3-c]pyrazoles | Water-ethanol mixture | l-tyrosine | Eco-friendly solvent system, faster reaction with microwave irradiation. nih.gov |

| Synthesis of 4H-pyran derivatives | Water-ethanol (1:1) | Ta-MOF nanostructures | High recyclability of catalyst, high efficiency at room temperature. nih.gov |

| Synthesis of pyrano-pyrazole derivatives | Aqueous media | Fe3O4@SiO2−EP−NH−HPA | Excellent yields at room temperature, catalyst is magnetically separable. mdpi.com |

| Synthesis of aminocyanopyran scaffolds | Ionic Liquid medium | Ferrocene-infused ionic liquid on Fe3O4 | Green catalytic media, catalyst recyclability. nih.gov |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of dihydropyrans and related structures, both heterogeneous catalysts and organocatalysts have proven to be highly effective.

Heterogeneous Catalysis: Heterogeneous catalysts are preferred in green synthesis because they are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which facilitates their separation and reuse. mdpi.comnih.gov This recyclability reduces waste and cost. mjbas.com Many modern heterogeneous catalysts are based on nanomaterials, which offer high surface area and catalytic activity. mdpi.comnih.gov

Nanocatalysts: Various metal oxide nanoparticles (e.g., ZnO, Nd2O3) and magnetic nanoparticles (e.g., Fe3O4) have been developed as sustainable, recyclable catalysts for synthesizing pyran derivatives. researchgate.netnih.govmjbas.com For example, Neodymium (III) oxide (Nd2O3) has been shown to be a highly efficient and reusable catalyst for 4H-pyran synthesis, requiring only 45 minutes for completion with a 93% yield. mjbas.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable properties. A Tantalum-based MOF (Ta-MOF) has been used as a recyclable catalyst for synthesizing 1,4-dihydropyran derivatives, demonstrating high efficiency and short reaction times. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. This field has provided powerful tools for the asymmetric synthesis of complex molecules like dihydropyrans. au.dk

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions. mdpi.comnih.gov They activate substrates like α,β-unsaturated aldehydes to facilitate the formation of the pyran ring with high stereoselectivity. mdpi.com

Chiral Secondary Amines: Chiral amines are effective organocatalysts for domino reactions that form functionalized 3,4-dihydropyrans. au.dknih.gov The reaction typically proceeds through an initial Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by a cyclization step, yielding the dihydropyran product with high enantiomeric excess. au.dk

The following table compares different catalytic systems used in the synthesis of pyran analogues.

| Catalyst Type | Catalyst Example | Reaction | Key Features |

| Heterogeneous | Nd2O3 | Synthesis of 4H-pyrans | Recyclable (at least 3 times), high yield (93%), short reaction time. mjbas.com |

| Heterogeneous | Ta-MOF nanostructures | Synthesis of 1,4-dihydropyran derivatives | Reusable, high surface area, high efficiency, mild conditions. nih.gov |

| Heterogeneous | Magnetic Nanoparticles (e.g., nano-Fe3O4) | Synthesis of pyran and pyrimidine (B1678525) analogues | Easy separation with a magnet, reusable, good yields. nih.gov |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Synthesis of 3,4-dihydropyran-2-ones | Metal-free, enables asymmetric synthesis, versatile for cycloadditions. mdpi.comnih.gov |

| Organocatalyst | Chiral Secondary Amines (e.g., Proline-derived) | Asymmetric synthesis of 3,4-dihydropyrans | Domino reaction, high enantioselectivity, mild conditions. au.dknih.gov |

Atom Economy and Minimization of Waste Generation

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. nih.gov

Multicomponent reactions (MCRs) are a powerful strategy for achieving high atom economy. mdpi.comnih.gov In an MCR, three or more reactants are combined in a single pot to form a product that incorporates most or all of the atoms from the starting materials. mdpi.com This approach avoids the need for isolating intermediates, which saves time, energy, and solvent, and minimizes the generation of by-products. connectjournals.com

The synthesis of various pyran scaffolds is often achieved through MCRs. For example, the one-pot synthesis of 2-amino-4H-pyrans typically involves the reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound. scielo.org.mxjmcs.org.mx This process is highly atom-economical as all reactant molecules are combined to form the final heterocyclic product. jocpr.com Such strategies significantly reduce the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product. nih.gov

Energy-Efficient Synthesis (e.g., Microwave-Assisted, Infrared Irradiation)

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. gsconlinepress.comrsc.org Microwave heating is efficient because it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. connectjournals.com This method has been successfully applied to the synthesis of numerous pyran derivatives, including pyrano[2,3-c]pyrazoles and 2-amino-4H-pyrans. gsconlinepress.comnih.govconnectjournals.com In many cases, microwave-assisted synthesis leads to higher yields and cleaner reactions compared to conventional heating. nih.govmdpi.com For example, a microwave-assisted, solvent-free synthesis of tetrahydropyran (B127337) derivatives using a magnetic nanocatalyst resulted in excellent yields (82-97%) and demonstrated the reusability of the catalyst. mdpi.com

Infrared Irradiation: Infrared (IR) irradiation is another energy-efficient technique that can promote organic reactions. nih.gov Similar to microwave heating, it offers advantages such as short reaction times and operational simplicity under eco-friendly conditions. nih.gov IR irradiation has been effectively used in the three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives, using ammonium hydroxide (B78521) as a catalyst. scielo.org.mxjmcs.org.mx This method provides good yields under mild and non-hazardous conditions, expanding the application of alternative energy sources in green organic synthesis. scielo.org.mxresearchgate.net

This table provides a comparison of conventional and energy-efficient methods for pyran synthesis.

| Synthesis Method | Energy Source | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Oil Bath / Hot Plate | Hours | Varies | Standard laboratory equipment. |

| Microwave-Assisted | Microwave Irradiation | 2-10 minutes | High | Rapid heating, reduced reaction time, improved yields. gsconlinepress.commdpi.commdpi.com |

| Infrared-Assisted | Infrared Lamp | 5-20 minutes | Good-High | Mild conditions, short reaction time, energy efficient. scielo.org.mxjmcs.org.mxnih.gov |

Future Research Directions and Emerging Trends for N Methyl 3,4 Dihydro 2h Pyran 2 Amine Research

Exploration of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and stereoselective routes to N-methyl-3,4-dihydro-2H-pyran-2-amine and its derivatives. Current methods for constructing the dihydropyran core often rely on established transformations like the hetero-Diels-Alder (HDA) reaction, olefin metathesis, and various cyclization strategies. organic-chemistry.orgresearchgate.net However, there is significant room for innovation.

One promising avenue is the adaptation of domino or cascade reactions, which allow for the rapid construction of complex molecules from simple precursors in a single pot. au.dk For instance, an organocatalytic Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, could provide a direct and enantioselective route to the functionalized pyran ring. au.dk Another approach could involve the aminative rearrangement of 2-alkoxy dihydropyrans, a novel method that has been used to create substituted proline derivatives and could potentially be adapted for this scaffold. imperial.ac.uk